2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride
Description
The compound 2-[(Methylamino)methyl]-1λ⁶-thiolane-1,1-dione hydrochloride is a sulfone-containing heterocyclic molecule featuring a thiolane (tetrahydrothiophene) backbone modified with a methylamino-methyl substituent and a sulfonyl group. While direct characterization data for this specific compound are absent in the provided evidence, structurally related compounds—such as those with analogous thiolane-1,1-dione cores or methylamino modifications—are well-documented. For example, 2-(2-aminoethyl)-1λ⁶-thiolane-1,1-dione hydrochloride (CAS 2094938-84-6) shares the sulfone-modified thiolane structure but differs in substituents .
Properties
Molecular Formula |
C6H14ClNO2S |
|---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-7-5-6-3-2-4-10(6,8)9;/h6-7H,2-5H2,1H3;1H |
InChI Key |
OLXRPJSYBYSANA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCS1(=O)=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride typically involves the reaction of tetrahydrothiophene with formaldehyde and methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of automated systems and continuous monitoring ensures the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to yield thiolane derivatives.
Substitution: The methylamino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiolane derivatives. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Scientific Research Applications
2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Estimated based on analogous compounds.
Key Observations:
Core Structure: The thiolane-1,1-dione backbone is shared across compounds , but substitutions (e.g., methylamino-methyl vs. aminoethyl) significantly alter physicochemical properties.
Hydrochloride Salts : All listed compounds are hydrochloride salts, enhancing solubility in polar solvents.
Substituent Complexity : The dihydrochloride salt in and the thiomorpholine derivative in exhibit higher molar masses due to additional functional groups.
Pharmacological and Functional Differences
Although pharmacological data for the target compound are unavailable, insights can be inferred from analogs:
- Antimicrobial Potential: Thiolane-1,1-dione derivatives are often explored for antimicrobial activity. For instance, 2-(2-aminoethyl)-1λ⁶-thiolane-1,1-dione hydrochloride may interact with bacterial membranes due to its polar sulfone group .
Challenges in Comparative Analysis
Data Limitations : Direct experimental data (e.g., NMR, FTIR) for the target compound are absent, requiring reliance on extrapolation from analogs .
Structural Variability: Minor substituent changes (e.g., methyl vs. ethyl groups) can drastically alter bioactivity, complicating predictive comparisons.
Biological Activity
2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride, also known as 3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride, is a compound with a molecular formula of C₆H₁₄ClNO₂S and a molecular weight of approximately 199.7 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties.
The compound is categorized under thiolanes and is characterized by the presence of a methylamino group and a dione functional group. The structure can be represented as follows:
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄ClNO₂S |
| Molecular Weight | 199.7 g/mol |
| Purity | ≥95% |
| CAS Number | 2408959-93-1 |
The primary mechanism of action for this compound appears to be its role as a nitric oxide (NO) releasing agent . Nitric oxide plays a crucial role in various physiological processes, including:
- Vasodilation : NO is known to relax vascular smooth muscle, leading to increased blood flow.
- Antimicrobial Activity : The release of NO can exert broad-spectrum antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Cell Signaling : NO acts as a signaling molecule in numerous biological pathways.
Biological Activity
Research studies have indicated various biological activities associated with the compound:
Antimicrobial Properties
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism involves the production of reactive nitrogen species, which disrupts bacterial cell membranes.
Cytotoxic Effects
Preliminary findings suggest that this compound may induce cytotoxic effects in certain cancer cell lines. The cytotoxicity is hypothesized to be mediated through apoptosis pathways triggered by oxidative stress.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones compared to control groups.
-
Cytotoxicity Assessment :
- Objective : To assess the cytotoxic effects on HeLa cells.
- Methodology : MTT assay was used to determine cell viability.
- Results : A dose-dependent decrease in cell viability was observed, indicating potential antitumor properties.
Toxicological Data
The compound has been classified under GHS as causing skin irritation (Category 2) and serious eye irritation (Category 2A). It may also cause respiratory irritation upon inhalation.
Safety Data Summary
| Hazard Classification | Description |
|---|---|
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Respiratory Irritation | May cause respiratory irritation (H335) |
Q & A
Q. What are the recommended synthetic routes and purification strategies for 2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride?
The compound can be synthesized via reductive amination or nucleophilic substitution, with purification typically involving silica gel chromatography using solvent systems like ethyl acetate/methanol (90:10 v/v) to achieve >90% purity . Reaction progress should be monitored via thin-layer chromatography (TLC) and validated by HPLC (retention time ~0.61 minutes under SQD-FA05 conditions) . Elemental analysis and mass spectrometry (e.g., m/z 428 [M+H]+) are critical for confirming molecular composition .
Q. What analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): 60 MHz ¹H-NMR in deuterated chloroform or D₂O to resolve methylamino and thiolane backbone signals .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., sulfone stretch at ~1300 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using reverse-phase C18 columns .
- Mass Spectrometry: Confirm molecular ion peaks and fragmentation patterns .
Q. What safety protocols are critical during handling and storage?
- Personal Protective Equipment (PPE): Use respiratory protection (one-way valve masks) and nitrile gloves .
- Storage: Store in airtight containers under nitrogen at -20°C to prevent hygroscopic degradation .
- First Aid: Immediate decontamination for inhalation/exposure, with oxygen administration if respiratory distress occurs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Cross-Validation: Replicate assays under standardized conditions (e.g., pH 7.4 buffers, 37°C) .
- Orthogonal Methods: Combine enzyme inhibition assays with isothermal titration calorimetry (ITC) to validate binding affinities .
- Meta-Analysis: Compare datasets across studies using platforms like EPA ChemView or EFSA databases to identify methodological outliers .
Q. What computational approaches predict the compound’s mechanism of action?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with sulfotransferases or G-protein-coupled receptors .
- QSAR Modeling: Train models on PubChem datasets to predict ADMET properties and off-target effects .
- AI Retrosynthesis: Leverage tools like Pistachio or Reaxys to optimize synthetic pathways and reduce byproducts .
Q. How can pharmacokinetic properties be systematically evaluated?
- In Vitro Metabolism: Incubate with liver microsomes and quantify metabolites via LC-MS/MS .
- In Vivo ADME: Administer radiolabeled compound in rodent models and track tissue distribution using scintillation counting .
- Plasma Protein Binding: Use equilibrium dialysis to assess binding ratios (e.g., >95% bound to albumin) .
Q. What strategies address discrepancies in spectral data across studies?
- Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to resolve signal splitting .
- Impurity Profiling: Use preparative HPLC to isolate trace contaminants and characterize them via high-resolution MS .
- Collaborative Validation: Share raw data through platforms like IUCLID to harmonize interpretations .
Q. How can synthetic yield be optimized while minimizing side products?
- Design of Experiments (DoE): Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions .
- In Situ Monitoring: Employ ReactIR to track intermediate formation and adjust reaction kinetics dynamically .
- Byproduct Recycling: Use liquid-liquid extraction (e.g., 25% tripotassium phosphate) to recover unreacted precursors .
Q. What methodologies elucidate the compound’s interaction with enzymatic targets?
- Enzyme Inhibition Assays: Measure IC₅₀ values against acetylcholinesterase or cytochrome P450 isoforms using fluorogenic substrates .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₐₙ/kₒff) in real-time .
- X-Ray Crystallography: Co-crystallize with target proteins to resolve binding modes at atomic resolution .
Q. How can toxicity thresholds be established for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
